2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is a complex organic compound that features a combination of sulfonyl, amino, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Nucleophilic substitution: The sulfonyl chloride intermediate reacts with 2,6-dichlorobenzylamine to form the sulfonamide.
Schiff base formation: The sulfonamide is then reacted with pyridine-3-carbaldehyde under acidic conditions to form the final product through a Schiff base formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetamide groups.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products may include halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological molecules could make it useful in the treatment of diseases.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical processes. Its unique structure and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amino groups may facilitate binding to these targets, while the aromatic rings could enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
- 2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide
Uniqueness
The unique combination of functional groups in 2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide sets it apart from similar compounds
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N4O3S/c22-16-6-8-17(9-7-16)32(30,31)28(13-18-19(23)4-1-5-20(18)24)14-21(29)27-26-12-15-3-2-10-25-11-15/h1-12H,13-14H2,(H,27,29)/b26-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBFPLVFJDHALL-RPPGKUMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN(CC(=O)NN=CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CN(CC(=O)N/N=C/C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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